

# What is the chemical structure of Solasurine?

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## Compound of Interest

Compound Name: Solasurine

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An In-depth Technical Guide to the Core Chemical Structure and Biological Activity of Solasodine

A Note on **Solasurine**: Information regarding the specific chemical structure of **Solasurine** (CAS 27028-76-8), a steroidal alkaloid isolated from *Solanum surattense*, is limited in publicly available scientific literature.<sup>[1][2]</sup> It is reported to have a molecular formula of C<sub>39</sub>H<sub>63</sub>NO<sub>11</sub>.<sup>[2][3][4][5][6]</sup> Due to the scarcity of detailed structural and biological data on **Solasurine**, this guide will focus on the closely related and extensively studied steroidal alkaloid, Solasodine. Solasodine serves as the aglycone (the non-sugar component) for many glycosidic alkaloids found in *Solanum* species and is a cornerstone for understanding the chemistry and pharmacology of this class of compounds.

## Chemical Structure of Solasodine

Solasodine is a poisonous steroidal alkaloid that occurs in plants of the Solanaceae family.<sup>[7]</sup> Its chemical structure is characterized by a C<sub>27</sub> cholestane skeleton.<sup>[8]</sup> Solasodine is a spirosolane-type alkaloid, which features a bicyclic system containing a piperidine and a tetrahydrofuran ring.<sup>[9]</sup>

Systematic IUPAC Name: (22R,25R)-Spirosol-5-en-3 $\beta$ -ol<sup>[7]</sup>

Molecular Formula: C<sub>27</sub>H<sub>43</sub>NO<sub>2</sub><sup>[7][10]</sup>

Molecular Weight: 413.64 g/mol <sup>[11]</sup>

CAS Number: 126-17-0<sup>[7][10]</sup>

The structure of Solasodine is foundational to its biological activity and its use as a precursor for the synthesis of various steroidal drugs.[\[7\]](#)[\[8\]](#)

## Quantitative Data

The biological activities of Solasodine have been quantified in numerous studies. The following tables summarize key toxicological and cytotoxic data.

**Table 1: Toxicological Data for Solasodine**

Parameter	Value	Species	Administration Route	Reference
LD50	1500 mg/kg	Rat	Intraperitoneal	<a href="#">[12]</a>
LD50	2000 mg/kg	Rat	Oral	<a href="#">[12]</a>
LD50	30 mg/kg	Mouse	Oral	<a href="#">[12]</a>
Teratogenic Dose	1200-1600 mg/kg	Hamster	Not Specified	<a href="#">[7]</a>

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.[\[13\]](#)

**Table 2: In Vitro Cytotoxicity of Solasodine (IC50)**

Cell Line	Cancer Type	IC50 (µg/mL)	Reference
HT-29	Colon Carcinoma	Not specified, but showed 43.8% inhibition at 2.5 µg/mL and 76.9% at 80 µg/mL	[14]
MG-63	Bone Carcinoma	Not specified, but showed 20.9% inhibition at 2.5 µg/mL and 63.9% at 80 µg/mL	[14]
HeLa	Cervical Cancer	Highest inhibitory effect among HT29, MCF7, and HeLa	[12]
MCF-7	Breast Cancer	Dose-dependent anti-proliferation	[12]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.[13]

## Experimental Protocols

### Extraction and Isolation of Solasodine from Plant Material

Solasodine is typically found in plants as a glycoside (e.g., solasonine, solamargine). The aglycone, Solasodine, is obtained by hydrolysis of these glycosides.

Objective: To extract and isolate Solasodine from its plant source.

Methodology:

- Extraction of Glycoalkaloids: The dried and powdered plant material (e.g., unripe fruits of *Solanum xanthocarpum*) is extracted with an alcoholic solvent, such as ethanol or methanol,

often with the addition of an acid (e.g., acetic acid) to aid in the extraction of the basic alkaloids.

- **Hydrolysis:** The crude glycoalkaloid extract is then subjected to acid hydrolysis to cleave the sugar moieties from the Solasodine backbone. This is typically achieved by refluxing the extract with an acid like hydrochloric acid or sulfuric acid in an alcoholic solution.[\[12\]](#)
- **Isolation of Solasodine:** After hydrolysis, the reaction mixture is neutralized, leading to the precipitation of the crude Solasodine base.
- **Purification:** The crude Solasodine can be further purified by recrystallization from a suitable solvent system, such as methanol or ethanol, or by using chromatographic techniques like column chromatography.

## Chemical Synthesis of Solasodine from Diosgenin

Solasodine can be synthesized from the more readily available plant steroid, diosgenin.

**Objective:** To perform a two-step synthesis of Solasodine pivalate from diosgenin pivalate.[\[15\]](#)

**Methodology:**[\[15\]](#)

- **Step 1: F-Ring Opening and Carbamate Formation:**
  - Diosgenin pivalate is reacted with benzyl carbamate (CbzNH<sub>2</sub>) in the presence of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in a solvent like dichloromethane (DCM) at room temperature.
  - This reaction opens the F-ring of the spiroketal moiety of diosgenin and introduces a Cbz-protected amino group at position 26.
- **Step 2: Deprotection and N-Cyclization:**
  - The crude product from the first step is treated with acetyl bromide (AcBr) in butanol. This facilitates a one-pot deprotection of the 26-amino group and subsequent N-cyclization to form Solasodine pivalate.
  - The final product can be isolated and purified using standard laboratory techniques.

## MTT Assay for Cytotoxicity Assessment

The cytotoxic effects of Solasodine on cancer cell lines are commonly evaluated using the MTT assay.

Objective: To determine the in vitro cytotoxicity of Solasodine against a cancer cell line (e.g., HT-29).<sup>[14]</sup>

Methodology:<sup>[14]</sup>

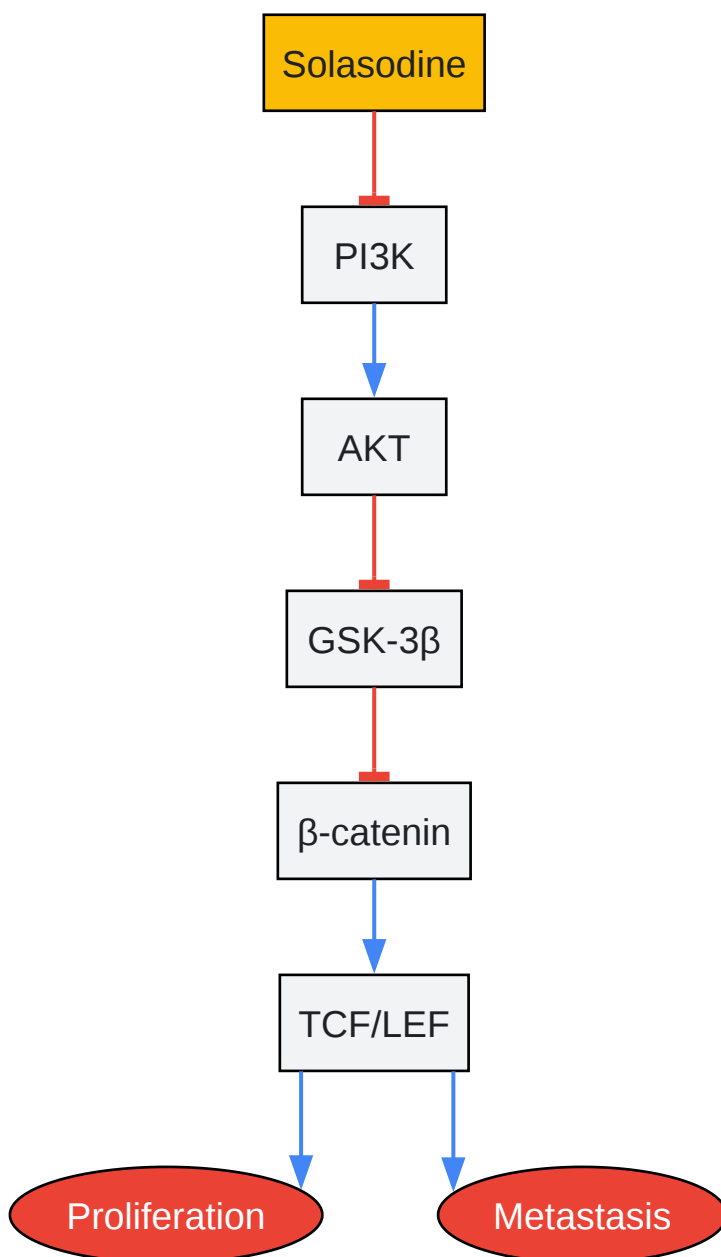
- **Cell Culture:** HT-29 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
- **Treatment:** The cells are then treated with various concentrations of Solasodine (e.g., ranging from 2.5 to 80 µg/mL) and incubated for a specified period (e.g., 48 hours). A control group receives only the vehicle used to dissolve the Solasodine.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
- **Formazan Solubilization:** The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The percentage of cell viability or inhibition is calculated relative to the untreated control cells. The IC<sub>50</sub> value can then be determined from the dose-response curve.

## Signaling Pathways and Mechanisms of Action

Solasodine exerts its anticancer effects through the modulation of several key signaling pathways.

### Inhibition of the AKT/GSK-3 $\beta$ / $\beta$ -catenin Pathway

In colorectal cancer, Solasodine has been shown to suppress cell proliferation and motility by inhibiting the AKT/GSK-3 $\beta$ / $\beta$ -catenin signaling pathway.<sup>[16]</sup>

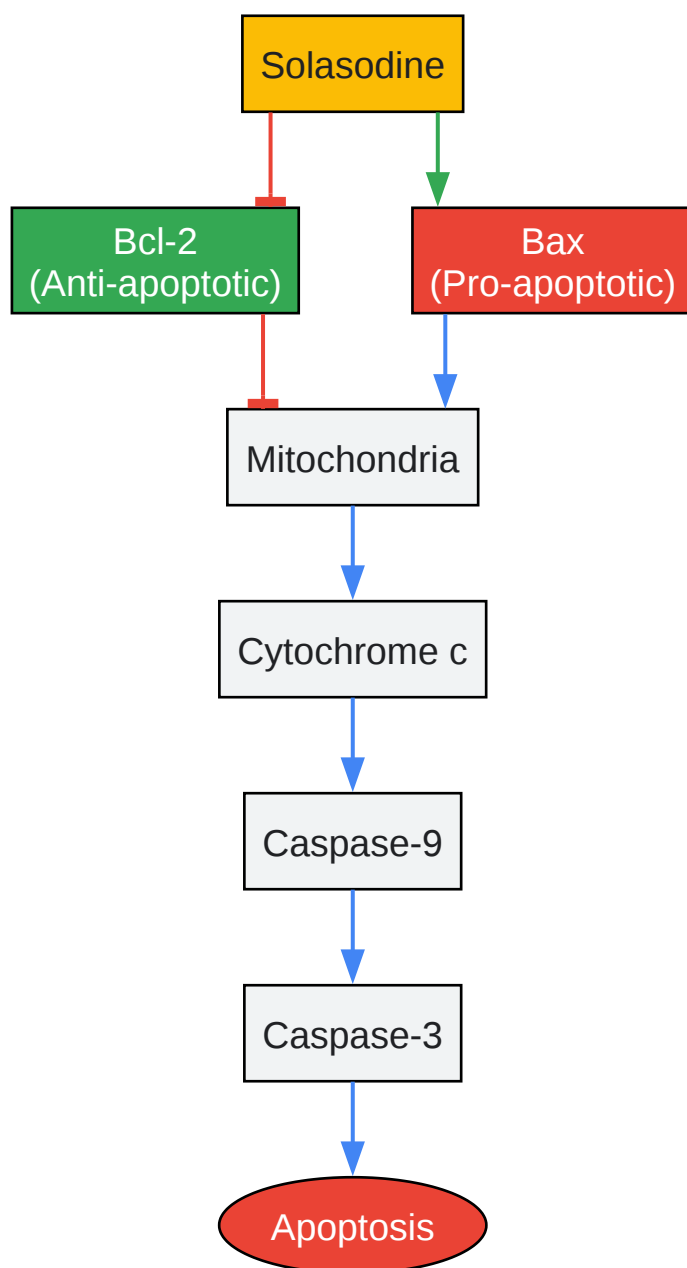


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Caption: Solasodine inhibits the PI3K/AKT pathway in cancer cells.

## Induction of Apoptosis via the Mitochondrial Pathway

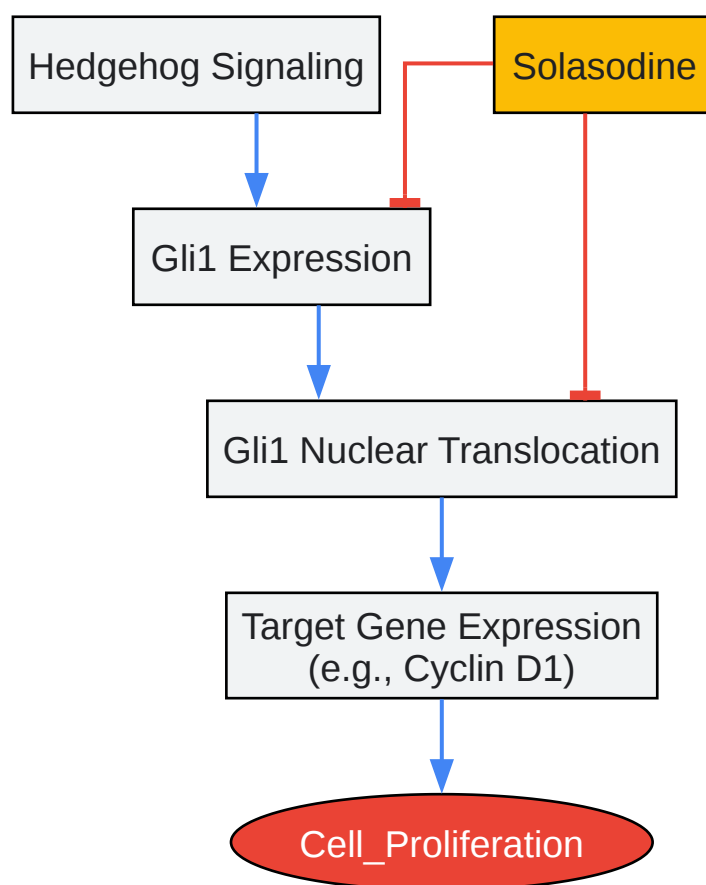
Solasodine induces apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[12]

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Caption: Solasodine induces apoptosis through the mitochondrial pathway.

## Inhibition of the Hedgehog/Gli1 Signaling Pathway

In gastric cancer, Solasodine has been found to inhibit cell proliferation by targeting the Hedgehog (Hh) signaling pathway, specifically by disrupting the expression and nuclear translocation of the transcription factor Gli1.[17]



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Caption: Solasodine inhibits gastric cancer cell proliferation via Hh/Gli1.

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